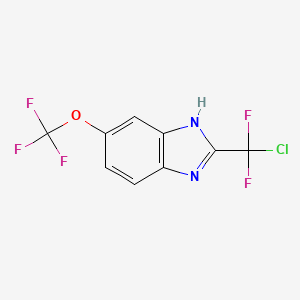
2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole
Overview
Description
The compound “2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole” contains a benzimidazole core, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a trifluoromethoxy group and a chlorodifluoromethyl group, which are both organofluorine groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethoxy and chlorodifluoromethyl groups. These groups are electron-withdrawing, which could make the benzimidazole ring more susceptible to electrophilic aromatic substitution reactions .Scientific Research Applications
Therapeutic Potential and Synthetic Utilities
Therapeutic Potential of Benzimidazole Compounds Benzimidazole compounds, like 2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole, are known for their broad pharmacological properties. They are used in the synthesis of therapeutic agents for antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS-related treatments. The benzimidazole core is a significant scaffold for developing many therapeutic agents, with derivatives showing diverse biological activities. This highlights the role of benzimidazole derivatives in drug discovery and development, with a special focus on their synthesis and the various biological activities they exhibit (Babbar, Swikriti, & Arora, 2020).
Synthetic Approaches for Benzimidazole and its Derivatives The synthesis of benzimidazole and its derivatives involves condensation reactions of o-phenylenediamines with various electrophilic reagents. The methods developed for the synthesis are crucial in the production of pharmacologically active compounds. The review by Ibrahim (2011) emphasizes the synthetic methodologies and their applications in creating benzimidazole compounds with significant biological activities (Ibrahim, 2011).
Biological and Clinical Applications
Diverse Pharmacological Activities Benzimidazole derivatives are recognized for their wide-ranging pharmacological actions, making them a crucial pharmacophore in medicinal chemistry. These compounds are involved in various therapeutic areas like antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory treatments. The structural diversity of benzimidazole derivatives contributes to their potency in addressing numerous medical conditions (Vasuki et al., 2021).
Role in Agriculture and Veterinary Medicine Apart from their clinical applications, benzimidazole compounds are extensively used in agriculture and veterinary medicine, primarily as fungicides and anthelminthic drugs. The mode of action of these compounds involves the inhibition of microtubule assembly, which is a critical process in cell division and growth. This property is leveraged in both clinical treatments and agricultural practices to control fungal diseases and parasitic infections (Davidse, 1986).
Mechanism of Action
Target of Action
Compounds with a trifluoromethoxy group are known to be relevant in pharmaceuticals
Mode of Action
The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms . This group plays an increasingly important role in pharmaceuticals . The specific interactions of this compound with its targets and the resulting changes are subjects for further investigation.
Biochemical Pathways
The trifluoromethoxy group is known to play a role in the trifluoromethylation of carbon-centered radical intermediates
Result of Action
Given the role of the trifluoromethoxy group in pharmaceuticals , it is plausible that this compound could have significant effects at the molecular and cellular level
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It is known that factors such as air pollution, residential noise, and area-level socioeconomic deprivation can influence the risk of diseases like type 2 diabetes
Future Directions
The study of benzimidazole derivatives and organofluorine compounds is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas . The compound “2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole” could be of interest in these research areas.
properties
IUPAC Name |
2-[chloro(difluoro)methyl]-6-(trifluoromethoxy)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF5N2O/c10-8(11,12)7-16-5-2-1-4(3-6(5)17-7)18-9(13,14)15/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXHONMRDHHHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chlorodifluoromethyl)-5-(trifluoromethoxy)-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421591.png)

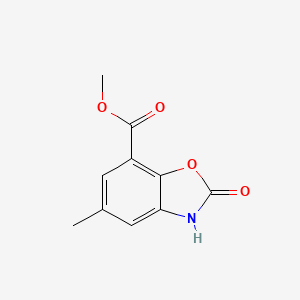

![4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421600.png)

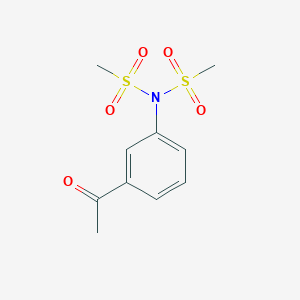
![8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421606.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}aniline](/img/structure/B1421607.png)
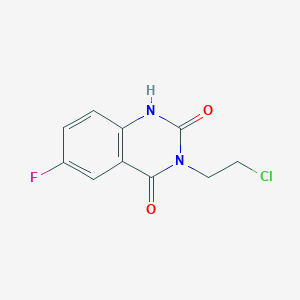


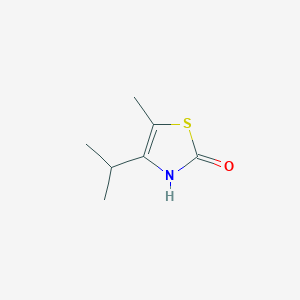
![4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421613.png)